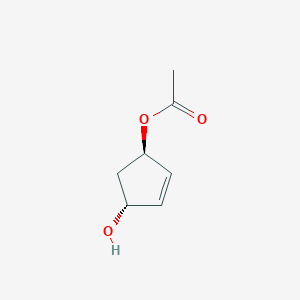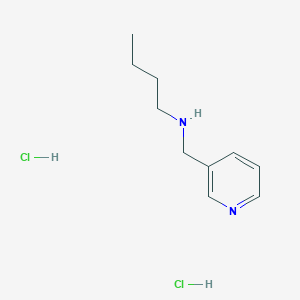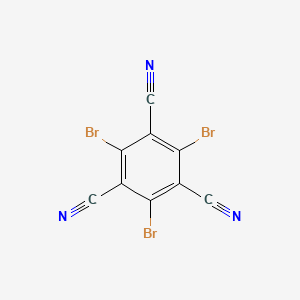
4-hydroxy-3-methoxy-N-methylbenzamide
Vue d'ensemble
Description
4-Hydroxy-3-methoxy-N-methylbenzamide is a chemical compound with the linear formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-methylbenzamide, a similar compound, involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .Molecular Structure Analysis
The linear formula of this compound is C9H11NO3 . The structural parameters and crystalline nature of a similar compound, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), were analyzed by X-ray diffraction techniques .Chemical Reactions Analysis
N-Methylbenzamide, a related compound, is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical And Chemical Properties Analysis
N-Methylbenzamide is an off-white crystalline solid . It has a melting point of 76-78 °C (lit.), a boiling point of 167 °C/11 mmHg (lit.), and a density of 1.1031 (rough estimate) . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Narwedine-Type Enones : A study by Kametani et al. (1972) explored the synthesis of narwedine-type enones, significant in organic chemistry, using derivatives of N-methylbenzamide, closely related to 4-hydroxy-3-methoxy-N-methylbenzamide. This process involves photochemical cyclization, highlighting the compound's utility in complex organic syntheses (Kametani et al., 1972).
Metabolic Studies
- Metabolic Conversion in N-Methylbenzamides : Ross et al. (1983) investigated the stability and metabolic conversion of N-methylbenzamides. They identified N-(hydroxymethyl)-benzamide as a major metabolite of N-methylbenzamide, offering insights into the metabolic pathways and stability of compounds similar to this compound (Ross et al., 1983).
Molecular Interaction Studies
- Selective Molecular Recognition : Choi et al. (2005) researched the selective recognition properties of benzimidazole cavitand, which forms stable structures with hydroxyl-containing molecules. This research reveals the potential for this compound to participate in specific molecular interactions, demonstrating its significance in molecular recognition studies (Choi et al., 2005).
Mécanisme D'action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to inhibit pde10a (phosphodiesterase), a protein abundant in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it may inhibit the activity of its target protein, leading to changes in cellular signaling .
Biochemical Pathways
If it acts like n-methylbenzamide, it could influence pathways involving cyclic nucleotides, given the role of phosphodiesterases in these pathways .
Result of Action
Compounds with similar structures have shown antimicrobial activity , suggesting potential biological effects.
Safety and Hazards
Orientations Futures
Novel photocurable ternary polymer networks were prepared by incorporating N-(4-hydroxy-3-methoxybenzyl)-acrylamide (HMBA) into a cross-linked thiol–ene network based on poly(ethylene glycol)diacrylate (PEGDA) and (mercaptopropyl)methylsiloxane homopolymers (MSHP) . This indicates potential future directions in the field of materials science.
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKSZGILNYOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)




![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)


![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)


![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)
